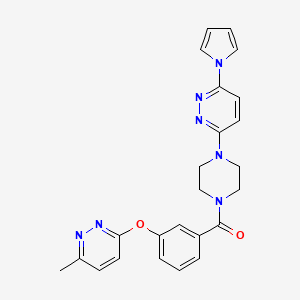![molecular formula C22H17N3O2 B2365611 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide CAS No. 1396878-45-7](/img/structure/B2365611.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties . They are often used as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes, and pigments .
Synthesis Analysis
The synthesis of pyrazolopyridine nucleus is routinely achieved via a 1,3-dipolar cycloaddition strategy that is well suited for the subsequent development of a 3-substituent . Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like IR spectroscopy and NMR spectroscopy . For example, the IR spectrum of a similar compound exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively .
Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .
Applications De Recherche Scientifique
Molécules fluorescentes pour l'étude des processus intracellulaires
Ce composé fait partie d'une famille de pyrazolo[1,5-a]pyrimidines (PP) qui ont été identifiées comme des composés stratégiques pour les applications optiques . Elles sont des outils essentiels pour étudier la dynamique des processus intracellulaires .
Chémosenseurs
Les fluorophores à base de pyrazolo[1,5-a]pyrimidines sont utilisés comme chémosenseurs . Leurs hétéroatomes (B, N, O ou S) en font des agents chélatants potentiels pour les ions .
Matériaux organiques
Ces composés sont également utilisés dans le développement de matériaux organiques . Ils présentent des avantages par rapport aux fluorophores à base d'hydrocarbures, tels que des méthodologies d'accès synthétique qui permettent une diversité structurale .
Thérapeutiques anticancéreuses
Les pyrazolo[1,5-a]pyrimidines reçoivent généralement une attention majeure dans les applications biologiques, le domaine des thérapeutiques anticancéreuses étant le plus attrayant . Elles se sont avérées utiles comme biomarqueurs des gouttelettes lipidiques pour les cellules HeLa (cellules cancéreuses) et les cellules L929 (cellules normales) .
Pharmaceutiques
Les pyrazolo[1,5-a]pyrimidines sont considérées comme un motif structural clé dans de nombreuses applications vitales, telles que les médicaments et les produits pharmaceutiques .
Pesticides
Ces composés sont également utilisés dans la production de pesticides .
Colorants et pigments
Les pyrazolo[1,5-a]pyrimidines sont utilisées dans la production de colorants et de pigments . Leurs voies de synthèse ont considérablement augmenté au cours des dernières décennies .
Applications de bio-imagerie
Les composés hétérocycliques fluorogènes ont été au cœur de la recherche en matière de science des matériaux et d'interactions biologiques au cours des dernières décennies . Elles ont été utilisées dans des applications de bio-imagerie .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction can lead to changes in the cell cycle, potentially halting cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to a halt in cell division and proliferation, affecting the growth of cells. The downstream effects of this inhibition can vary depending on the type of cell and the presence of other biochemical factors.
Result of Action
The result of the compound’s action is the inhibition of cell division and proliferation due to the inhibition of CDK2 . This can lead to a decrease in the growth of cells. The exact molecular and cellular effects can vary depending on the type of cell and the presence of other biochemical factors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the stability of the compound . Additionally, the presence of other biochemical factors in the cell can influence the efficacy of the compound.
Propriétés
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-22(23-13-15-14-24-25-12-6-5-9-18(15)25)21-16-7-1-3-10-19(16)27-20-11-4-2-8-17(20)21/h1-12,14,21H,13H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWRKWKUPZXGKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C5C=CC=CN5N=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
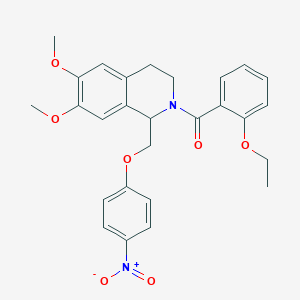
![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)
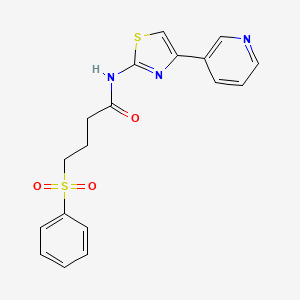
![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)
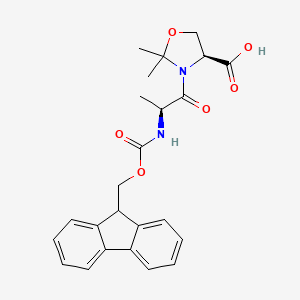
![1-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2365536.png)
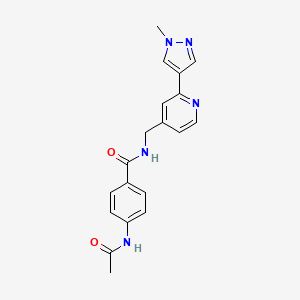
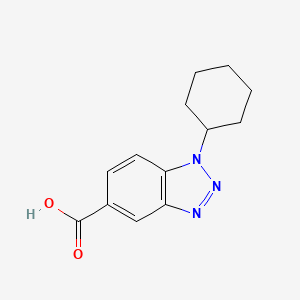
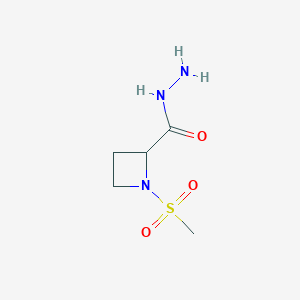
![2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2365546.png)
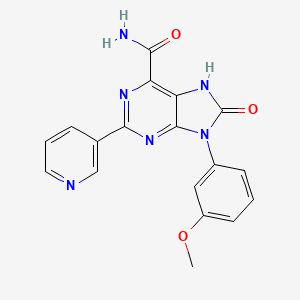
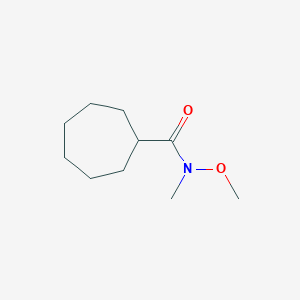
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2365550.png)
